molecular formula C20H24N2O2 B12012761 alpha,alpha-Diphenyl-4-morpholinebutyramide CAS No. 94679-53-5

alpha,alpha-Diphenyl-4-morpholinebutyramide

Cat. No.: B12012761
CAS No.: 94679-53-5
M. Wt: 324.4 g/mol
InChI Key: JWGCCBRKRHIHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholinyl)-2,2-diphenylbutanamide is an organic compound that features a morpholine ring attached to a diphenylbutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-morpholinyl)-2,2-diphenylbutanamide typically involves the reaction of morpholine with a diphenylbutanamide precursor. One common method involves the use of anhydrous methylene chloride as a solvent, with the reaction being carried out at low temperatures (0-5°C) to ensure the stability of the reactants . The reaction mixture is then stirred at room temperature for several hours to complete the synthesis.

Industrial Production Methods

In industrial settings, the production of 4-(4-morpholinyl)-2,2-diphenylbutanamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-2,2-diphenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4-Morpholinyl)-2,2-diphenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-morpholinyl)-2,2-diphenylbutanamide involves its interaction with specific molecular targets within cells. It can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context .

Properties

CAS No.

94679-53-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-morpholin-4-yl-2,2-diphenylbutanamide

InChI

InChI=1S/C20H24N2O2/c21-19(23)20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)11-12-22-13-15-24-16-14-22/h1-10H,11-16H2,(H2,21,23)

InChI Key

JWGCCBRKRHIHTF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.